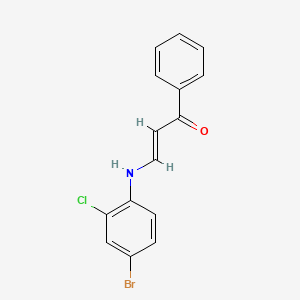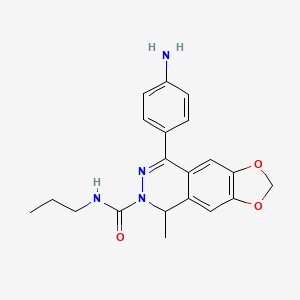
茄碱
描述
Solasodine is a steroidal alkaloid found in plants of the Solanaceae family, such as potatoes and tomatoes . It is a naturally occurring compound with a molecular formula of C27H43NO2 and a molar mass of 413.646 g/mol . Solasodine is known for its diverse biological activities, including anticancer, antifungal, and diuretic properties .
科学研究应用
Solasodine has a wide range of scientific research applications across various fields:
作用机制
Target of Action
Solasodine, a steroidal alkaloid, primarily targets cancer cells . It has been found to inhibit human colorectal cancer cells by targeting the AKT/GSK-3β/β-catenin axis . It also interacts with the TRPV1 receptor, IL-6, and TNF-α structures .
Mode of Action
Solasodine interacts with its targets, leading to various changes in the cells. It inhibits the Cox-2/Akt/GSK3β signaling pathway in pancreatic cancer cells, leading to increased expression of cyt-C, caspase-9, caspase-3, and Bax and decreased expression of Bcl-2 in a dose-dependent manner . It also induces apoptosis in tumor cells .
Biochemical Pathways
Solasodine affects several biochemical pathways. It inhibits the Cox-2/Akt/GSK3β signaling pathway, leading to increased expression of cyt-C, caspase-9, caspase-3, and Bax and decreased expression of Bcl-2 . This results in the induction of apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of solasodine have been studied in mice. The absolute bioavailability was found to be only 1.28% . This low bioavailability might be due to the poor absorption of solasodine in the gastrointestinal tract or its extensive metabolism in the liver .
Result of Action
The action of solasodine results in various molecular and cellular effects. It has been found to have significant antitumor properties, such as a strong inhibitory effect on cancer cell growth . It induces apoptosis in tumor cells, which can occur via different molecular pathways . It also reduces the expression of genes encoding the antiapoptotic proteins Bcl-2 and surviving, and regulates the expression of microRNA-21 .
Action Environment
The action of solasodine can be influenced by various environmental factors. For instance, the presence of certain alcohols and salts can enhance the extraction performance of solasodine . .
生化分析
Biochemical Properties
Solasodine interacts with several enzymes and proteins. For instance, it has been shown to exhibit binding affinities on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 28 and 6 µM, respectively . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Solasodine has significant effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis . It also suppresses epithelial-mesenchymal transition and tumor metastasis, reverses drug resistance, and enhances the efficacy of radiotherapy and targeted therapy .
Molecular Mechanism
At the molecular level, solasodine exerts its effects through various mechanisms. It has been found to interact with key targets involved in menopausal syndrome: TNF Alpha, Caspase-3 (CASP-3), Catalase (CAT), and Estrogen Receptor (ER) . These interactions suggest a potential therapeutic effect of solasodine on menopausal syndrome through multi-targeted modulation .
Temporal Effects in Laboratory Settings
Over time, solasodine has been observed to have certain effects in laboratory settings. For instance, it has been shown that solasodine is highly effluxed, suggesting a change in its effects over time
Dosage Effects in Animal Models
In animal models, the effects of solasodine vary with different dosages. For instance, it has been reported that solasodine has a concentration-dependent therapeutic effect on ovalbumin-induced allergic asthma
Metabolic Pathways
Solasodine is involved in several metabolic pathways. It is a secondary metabolite made of a nitrogen-containing steroidal skeleton linked to a polysaccharide
准备方法
Synthetic Routes and Reaction Conditions: Solasodine can be synthesized through various methods, including the extraction from plant sources and chemical synthesis. One common method involves the hydrolysis of glycoalkaloids such as solasonine and solamargine, which are found in Solanum species . The hydrolysis process typically uses acidic or enzymatic conditions to break down the glycosidic bonds, yielding solasodine.
Industrial Production Methods: Industrial production of solasodine often involves the extraction from plant materials using solvents like methanol or ethanol . The extracted solasodine is then purified using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) . These methods ensure the isolation of high-purity solasodine for various applications.
化学反应分析
Types of Reactions: Solasodine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of solasodine can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving solasodine often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of solasodine, such as solasonine and solamargine . These derivatives retain the biological activity of solasodine and are used in various pharmaceutical applications.
相似化合物的比较
Solanidine: Another steroidal alkaloid found in Solanaceae plants, known for its anticancer and anti-inflammatory properties.
Diosgenin: A steroidal sapogenin used in the synthesis of steroidal drugs, including contraceptives and corticosteroids.
Solasodine stands out due to its broad spectrum of biological activities and its potential in pharmaceutical applications.
属性
CAS 编号 |
126-17-0 |
|---|---|
分子式 |
C27H43NO2 |
分子量 |
413.6 g/mol |
IUPAC 名称 |
(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol |
InChI |
InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27+/m1/s1 |
InChI 键 |
KWVISVAMQJWJSZ-MEPOCMDBSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |
手性 SMILES |
C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |
外观 |
Solid powder |
颜色/形态 |
HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM |
熔点 |
200-202 °C |
Key on ui other cas no. |
126-17-0 |
物理描述 |
Solid; [Merck Index] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER SOL IN DIOXANE |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
solasodine solasodine citrate, (3alpha,22alpha,25R)-isomer solasodine, (3beta,22beta,25S)-isomer tomatidenol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of solasodine?
A1: Solasodine has the molecular formula C27H43NO2 and a molecular weight of 413.63 g/mol. []
Q2: What is the typical extraction process for solasodine?
A3: Solasodine extraction generally involves drying and grinding the plant material, followed by degreasing and extraction with solvents like ethanol. [] The extract undergoes acid hydrolysis to obtain crude solasodine, which can be further purified via column chromatography. [, ]
Q3: What is the primary mechanism of action for solasodine's anticancer activity?
A4: Research suggests that solasodine exerts anticancer activity by inducing apoptosis in cancer cells. [] It achieves this by inhibiting the AKT/GSK3β/β-catenin signaling pathway. [] Furthermore, solasodine disrupts mitochondrial membrane potential and impacts autophagy. []
Q4: Does solasodine demonstrate selectivity towards specific cancer cell lines?
A5: Studies show that solasodine exhibits varied cytotoxicity across different cancer cell lines. For instance, human prostate cancer (PC3) and human squamous cell carcinoma (KB) cells were found to be more sensitive to solasodine compared to human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines. []
Q5: How does solasodine contribute to the anticonvulsant properties of Solanum sisymbriifolium?
A6: Solasodine significantly delays the latency of hind limb tonic extension in picrotoxin-induced convulsions in mice. [] It also reduces the duration of hind limb tonic extension in a dose-dependent manner in the maximal electroshock test in rats. [] These findings indicate that solasodine contributes to the anticonvulsant activity of S. sisymbriifolium.
Q6: What role does solasodine play in mitigating metabolic syndrome?
A7: Studies demonstrate that solasodine can ameliorate high-fructose diet-induced metabolic syndrome in rats. [, ] It positively influences parameters like body weight, blood pressure, blood glucose and insulin levels, and blood lipid profiles. [, ] Solasodine's antioxidant properties, including its ability to reduce lipid peroxidation and modulate adipokine levels, are thought to contribute to these effects. []
Q7: Does solasodine affect male reproductive function?
A8: In a study on dogs, chronic solasodine administration (20mg/kg every other day for 30 days) induced testicular lesions, leading to severe impairment of spermatogenic elements. [] The observed reduction in testicular sialic acid content and Leydig cell nuclei suggests an antiandrogenic effect. []
Q8: Can plant tissue culture be used for solasodine production?
A9: Yes, plant tissue culture has been explored as a potential method for solasodine production. [, ] Callus cultures of various Solanum species, including S. surattense and S. laciniatum, have demonstrated the ability to produce solasodine. [, ]
Q9: What factors influence solasodine production in plant tissue culture?
A10: Factors like the plant species, explant source, culture medium composition (including growth regulators like auxins and cytokinins), and elicitor treatments (e.g., NaCl, pectin, salicylic acid, yeast extract) can significantly affect solasodine production in plant cell cultures. [, , , ]
Q10: What challenges are associated with analyzing solasodine levels?
A11: Accurate solasodine analysis can be challenging due to factors like solasodine loss during drying at high temperatures, incomplete extraction from plant material, and the temperamental nature of the colorimetric determination methods. []
Q11: What methods are considered reliable for solasodine analysis?
A12: High-performance liquid chromatography (HPLC) coupled with pre-chromatographic derivatization techniques is considered a reliable method for solasodine quantification. [, ] Accurate analysis requires finely ground samples, appropriate solvent selection, and validation of the chosen method. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)






